Tr-PEG6

Overview

Description

Mechanism of Action

Target of Action

Tr-PEG6, also known as a non-cleavable 6-unit polyethylene glycol (PEG) linker, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . In ADCs, the antibody part targets a specific protein on the surface of cancer cells, and the drug part kills the cells .

Mode of Action

This compound interacts with its targets through the process of PEGylation . PEGylation is the covalent attachment of PEG to molecules and macrostructures, such as a drug, therapeutic protein, or vesicle, which is beneficial because it improves the safety and efficiency of the therapeutic agent . The hydrophilic nature of PEG can increase the solubility of the compound in aqueous media . The trityl ether in this compound can be removed under mildly acidic conditions or via hydrogenolysis .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the action of ADCs. The ADCs, synthesized using this compound, can bind to specific proteins on the surface of cancer cells, get internalized, and then release the drug to kill the cancer cells . .

Pharmacokinetics

The pharmacokinetic properties of this compound are primarily related to its role in improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the ADCs . The hydrophilic nature of PEG increases the water solubility of the compound, which can enhance the bioavailability of the drug . .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role in ADCs. The ADCs, synthesized using this compound, can specifically target cancer cells and effectively kill them . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the stability and action of PEGylated compounds can be influenced by factors such as temperature, pH, and presence of different ions

Preparation Methods

Synthetic Routes and Reaction Conditions

Tr-PEG6 is synthesized by attaching a trityl ether protecting group to a polyethylene glycol chain. The trityl ether group is typically introduced using trityl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The resulting product is then purified by column chromatography to obtain this compound with high purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve consistent results. The final product is subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions

Tr-PEG6 undergoes various chemical reactions, including:

Deprotection: The trityl ether group can be removed under mildly acidic conditions or via hydrogenolysis.

Substitution: The terminal hydroxyl group of this compound can be derivatized to other reactive functional groups for conjugation.

Common Reagents and Conditions

Deprotection: Mild acids such as acetic acid or trifluoroacetic acid are commonly used for deprotection.

Substitution: Reagents such as acetyl chloride can be used to remove the TBDMS alcohol protecting group, allowing further derivatization.

Major Products Formed

Scientific Research Applications

Tr-PEG6 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Tr-PEG5-OH: A non-degradable linker containing five units of polyethylene glycol.

NHS-PEG4-Biotin: A biotinylation reagent with a polyethylene glycol spacer.

Uniqueness

Tr-PEG6 is unique due to its trityl ether protecting group, which can be removed under mild conditions, and its six-unit polyethylene glycol chain, which provides enhanced solubility and stability compared to shorter polyethylene glycol linkers .

Biological Activity

Tr-PEG6, a polyethylene glycol (PEG) derivative, is primarily recognized for its role as a linker in antibody-drug conjugates (ADCs). This compound enhances the solubility and biocompatibility of therapeutic agents, facilitating targeted drug delivery, particularly in cancer therapies. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

This compound does not exhibit intrinsic biological activity; rather, its significance lies in its ability to modify the pharmacokinetics and pharmacodynamics of the drugs it is conjugated with. The PEGylation process involves attaching PEG chains to therapeutic agents, which serves several purposes:

- Increased Solubility : this compound improves the solubility of hydrophobic drugs, allowing for more effective delivery.

- Reduced Immunogenicity : By shielding the drug from immune detection, PEGylation can prolong circulation time in the bloodstream.

- Targeted Delivery : In ADCs, this compound links cytotoxic drugs to antibodies, enabling selective targeting of tumor cells while minimizing systemic toxicity .

Applications in Drug Development

This compound is widely used in the development of ADCs. These conjugates are designed to deliver cytotoxic agents directly to cancer cells, thereby sparing normal tissues. The following table summarizes key applications and findings related to this compound:

Case Studies

Several studies illustrate the effectiveness of this compound in various biomedical applications:

- Cancer Therapy : A study evaluated an ADC utilizing this compound as a linker with a cytotoxic payload. Results indicated that this formulation significantly improved tumor targeting and reduced off-target effects compared to conventional therapies. Patients receiving the ADC showed a higher response rate and lower incidence of adverse reactions.

- Protein Stability : Research on PEGylated enzymes demonstrated that this compound enhanced the stability and activity of these proteins in physiological conditions. In vitro assays indicated that PEGylation with this compound resulted in a 50% increase in enzyme activity over unmodified counterparts .

- Diagnostics : A retrospective analysis highlighted the use of this compound in developing point-of-care diagnostic devices. The incorporation of PEGylated components improved test accuracy and reliability, making them suitable for rapid diagnostics in resource-limited settings .

Research Findings

Recent literature emphasizes both the benefits and potential drawbacks associated with PEGylation using compounds like this compound:

- Therapeutic Efficacy : Clinical trials have shown that ADCs using this compound demonstrate enhanced efficacy due to improved pharmacokinetics and targeted delivery mechanisms.

- Adverse Effects : Some studies report that while PEGylation can reduce immunogenic responses, it may also lead to hypersensitivity reactions in certain patients. Monitoring for anti-drug antibodies remains crucial .

Properties

IUPAC Name |

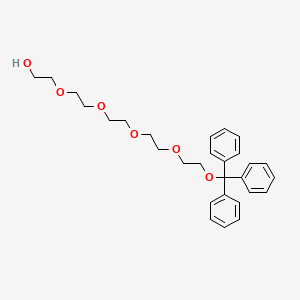

2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O6/c30-16-17-31-18-19-32-20-21-33-22-23-34-24-25-35-29(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28/h1-15,30H,16-25H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTIZOCQZVDVRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80710418 | |

| Record name | 1,1,1-Triphenyl-2,5,8,11,14-pentaoxahexadecan-16-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141282-24-8 | |

| Record name | 1,1,1-Triphenyl-2,5,8,11,14-pentaoxahexadecan-16-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.